Streptochlorin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

链霉氯菌素是一种吲哚生物碱,最初从海洋细菌链霉菌属SF2583的亲脂性提取物中分离得到。 该化合物因其多样的药理特性而受到广泛关注,包括抗生素、抗过敏、抗肿瘤和抗炎活性 .

准备方法

合成路线和反应条件

链霉氯菌素可以通过响应面法和高速逆流色谱法结合,从海洋细菌链霉菌属SYYLWHS-1-4中高效制备。 发酵过程涉及优化酵母提取物、可溶性淀粉、磷酸钾、氯化钙、硫酸镁、海盐、培养基体积、初始pH值和温度等条件,以提高链霉氯菌素的产量 . 纯化过程采用由石油醚、乙酸乙酯、甲醇和水组成的双相溶剂体系 .

工业生产方法

链霉氯菌素的工业生产涉及在优化条件下对链霉菌属进行大规模发酵,然后进行高速逆流色谱纯化。 这种方法确保了链霉氯菌素在各种应用中的大量供应 .

化学反应分析

反应类型

链霉氯菌素会经历各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件

氧化: 链霉氯菌素可以使用叔丁基过氧化氢等试剂在碘等催化剂存在下进行氧化.

还原: 还原反应可以使用硼氢化钠等常用还原剂进行。

主要产物

科学研究应用

Anticancer Applications

Streptochlorin has emerged as a promising antineoplastic agent. Research has demonstrated its efficacy against cholangiocarcinoma, a type of cancer affecting the bile ducts. In vitro studies showed that this compound induces apoptosis and inhibits proliferation in various cholangiocarcinoma cell lines. Additionally, in vivo studies using a murine model revealed that this compound significantly reduced liver metastasis when administered at a dosage of 5 mg/kg .

Key Findings:

- Mechanism of Action : this compound inhibits vascular endothelial growth factor secretion, which is crucial for tumor growth and metastasis .

- Dosage and Efficacy : Administered subcutaneously, it demonstrated significant antitumor effects in solid tumor xenograft models over a 22-day period .

Antifungal Applications

This compound exhibits potent antifungal activity against various phytopathogens. Recent studies have focused on synthesizing analogues of this compound to enhance its antifungal properties. The compound has shown remarkable effectiveness against fungi such as Botrytis cinerea and Gibberella zeae, with some derivatives achieving over 99% growth inhibition at concentrations as low as 50 μg/mL .

Notable Derivatives:

- Benzoxaborole-containing derivatives : These compounds have been designed to improve antifungal activity, with some exhibiting EC50 values significantly lower than traditional fungicides like Azoxystrobin .

- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the oxazole ring can enhance antifungal potency, providing insights for future drug development .

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties through modulation of TRIF-dependent signaling pathways. This suggests potential therapeutic applications in treating inflammatory diseases, although further research is needed to fully understand its mechanisms and efficacy in this area .

Comparative Efficacy Table

The following table summarizes the efficacy of this compound and its derivatives against various pathogens:

| Compound/Derivative | Target Pathogen | EC50 (μg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| This compound | Botrytis cinerea | 0.3613 | 99.9 |

| Benzoxaborole Derivative 5f | Gibberella zeae | 0.2657 | >99 |

| Benzoxaborole Derivative 4i | Rhizoctorzia solani | 0.2983 | >90 |

| Traditional Fungicide (Azoxystrobin) | Various | 5.2606 | <60 |

作用机制

链霉氯菌素通过多种分子靶点和途径发挥其作用。 例如,其抗真菌活性归因于其与亮氨酸tRNA合成酶形成氢键和疏水相互作用的能力,从而抑制真菌中的蛋白质合成 . 该化合物还会经历代谢转化,例如单加氧酶化、葡萄糖醛酸化和4-氯恶唑环的氧化开环 .

相似化合物的比较

链霉氯菌素与其他吲哚生物碱如槟榔碱相似。 两种化合物都来自海洋或土壤微生物,并对各种植物病原体表现出强大的生物活性 . 链霉氯菌素因其更广泛的药理学特性而独一无二,包括其抗过敏和抗炎活性 .

类似化合物列表

- 槟榔碱

- 吲哚霉素

- 雷贝卡霉素

链霉氯菌素独特的药理学特性组合及其结构修饰潜力使其成为进一步研究和开发的宝贵化合物。

生物活性

Streptochlorin is an indole alkaloid first isolated from marine actinomycetes in 1988, recognized for its diverse biological activities, particularly its antifungal and anticancer properties. This article explores the biological activity of this compound, focusing on its antifungal efficacy, structure-activity relationships (SAR), and potential for further development in medicinal chemistry.

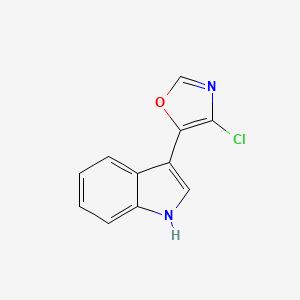

Chemical Structure and Properties

This compound is characterized by a unique 5-(3′-indolyl)oxazole scaffold, which is essential for its biological activity. The compound exhibits a complex structure that allows for various modifications, leading to the synthesis of numerous analogues with enhanced properties.

Antifungal Activity

This compound has demonstrated significant antifungal activity against a range of phytopathogenic fungi. Key findings regarding its antifungal efficacy include:

- Inhibition Rates : In a study evaluating several derivatives, compounds derived from this compound exhibited inhibition rates ranging from 60.3% to 99.9% at a concentration of 50 μg/mL against various fungi, including Botrytis cinerea and Gibberella zeae .

- EC50 Values : The effective concentration (EC50) values indicate potent antifungal activity. For instance, one derivative (compound 4a) exhibited an EC50 of 0.3613 μg/mL against Botrytis cinerea, outperforming common fungicides like Boscalid and Azoxystrobin .

Structure-Activity Relationships (SAR)

The SAR studies reveal critical insights into how modifications to the this compound structure can enhance its biological activity:

| Compound | EC50 (μg/mL) | Fungi Targeted | Comparison to Controls |

|---|---|---|---|

| 4a | 0.3613 | Botrytis cinerea | More effective than Boscalid (5.2606) |

| 5a | 1.1283 | Alternaria species | Comparable to Carbendazim |

| 8d | Varies | Multiple fungi | Generally more potent than unmodified counterparts |

The structural modifications around the oxazole ring significantly influence the antifungal potency, with certain configurations yielding better results .

Case Studies

- Antifungal Efficacy : A recent study synthesized a series of this compound analogues and tested their antifungal activity against seven phytopathogenic fungi. Some analogues showed promising results that warrant further investigation into their potential as agricultural fungicides .

- Molecular Docking Studies : Molecular docking studies indicated that this compound binds effectively with leucyl-tRNA synthetase, suggesting a specific mode of action that could be exploited in drug design .

- Anticancer Properties : Beyond its antifungal applications, this compound has also been investigated for its anticancer activity in vitro. In tumor xenograft studies using SNU478 cells, it exhibited antiproliferative effects, highlighting its potential as an antitumor agent .

Future Directions

Research into this compound continues to focus on:

- Structural Optimization : Ongoing efforts aim to modify the structure further to enhance both antifungal and anticancer activities while minimizing toxicity.

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will aid in the development of targeted therapies.

- Broader Applications : Investigating the compound's efficacy against other pathogens and in different biological contexts will expand its potential applications in medicine and agriculture.

属性

IUPAC Name |

4-chloro-5-(1H-indol-3-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-11-10(15-6-14-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYJGKRXUHPPLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(N=CO3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。